1-溴-8H-全氟辛烷

描述

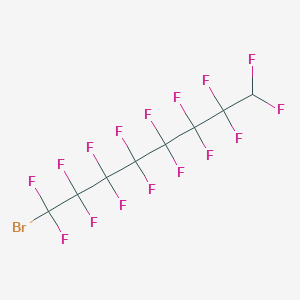

1-Bromo-8H-perfluorooctane, also known as 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane, is a fluorinated organic compound. It is part of the fluoroalkanes category and is characterized by the presence of bromine and multiple fluorine atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties .

科学研究应用

Chemistry

- Building Block for Fluorinated Compounds : 1-Bromo-8H-perfluorooctane serves as a precursor for synthesizing various fluorinated derivatives. Its reactivity allows researchers to explore new chemical pathways and develop novel compounds for further study.

Biology

- Fluorinated Biomolecules : The compound is utilized in the development of fluorinated biomolecules that are essential for biological imaging and diagnostics. Its stability and biocompatibility make it suitable for creating probes used in imaging techniques such as magnetic resonance imaging (MRI) .

Medicine

- Drug Delivery Systems : Research has indicated potential applications of 1-Bromo-8H-perfluorooctane in drug delivery systems. Its properties may enhance the efficacy of drug formulations, particularly in targeting specific tissues or cells.

Industry

- Production of Specialty Chemicals : In industrial settings, this compound is employed in producing specialty chemicals, surfactants, and lubricants. Its unique characteristics contribute to the performance enhancements of these products.

Case Study 1: Imaging Applications

In a study examining the use of 1-Bromo-8H-perfluorooctane as a contrast agent in fluorine-19 magnetic resonance imaging, researchers demonstrated its effectiveness in enhancing vascular imaging clarity. The study highlighted how the compound's unique properties allow for better visualization compared to traditional agents .

Case Study 2: Drug Delivery Research

A recent investigation explored the use of 1-Bromo-8H-perfluorooctane in developing targeted drug delivery systems. The findings suggested that formulations incorporating this compound exhibited improved stability and release profiles, indicating its potential for enhancing therapeutic outcomes .

准备方法

Synthetic Routes and Reaction Conditions

1-Bromo-8H-perfluorooctane can be synthesized through the bromination of perfluorooctane. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the perfluorooctane .

Industrial Production Methods

In industrial settings, the production of 1-Bromo-8H-perfluorooctane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity perfluorooctane and bromine, with stringent control over reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities .

化学反应分析

Types of Reactions

1-Bromo-8H-perfluorooctane primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions include nucleophilic substitution (SN1 and SN2) and electrophilic substitution.

Common Reagents and Conditions

Nucleophilic Substitution (SN2): This reaction involves the use of nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH3). The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Electrophilic Substitution: This reaction involves the use of electrophiles such as halogens (Cl2, Br2) or nitronium ions (NO2+). The reaction is carried out in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

The major products formed from these reactions depend on the type of substitution. For example, nucleophilic substitution with hydroxide ions results in the formation of 1-hydroxy-8H-perfluorooctane, while electrophilic substitution with chlorine results in the formation of 1-chloro-8H-perfluorooctane .

作用机制

The mechanism of action of 1-Bromo-8H-perfluorooctane is primarily based on its ability to undergo substitution reactions. The bromine atom in the compound is highly reactive and can be replaced by other functional groups, allowing for the synthesis of a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced .

相似化合物的比较

Similar Compounds

1-Chloro-8H-perfluorooctane: Similar in structure but contains a chlorine atom instead of bromine.

1-Iodo-8H-perfluorooctane: Contains an iodine atom instead of bromine.

Perfluorooctane: The parent compound without any halogen substitution.

Uniqueness

1-Bromo-8H-perfluorooctane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo counterparts. The bromine atom is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate for various chemical transformations .

生物活性

1-Bromo-8H-perfluorooctane, also known as C8HBrF16, is a synthetic organofluorine compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its toxicity, environmental impact, and interactions with biological systems.

1-Bromo-8H-perfluorooctane has a molecular formula of C8HBrF16 and a molecular weight of approximately 400.06 g/mol. This compound features a bromine atom and multiple fluorine atoms attached to an octane backbone, which contributes to its stability and low volatility. The presence of bromine enhances its reactivity compared to fully fluorinated compounds.

Biological Activity Overview

The biological activity of 1-Bromo-8H-perfluorooctane has been primarily studied in relation to its toxicity and environmental impact . Key findings from various studies include:

- Toxicity Studies : Research indicates that compounds similar to 1-Bromo-8H-perfluorooctane exhibit significant toxicity in aquatic organisms, leading to concerns about their environmental persistence and bioaccumulation potential .

- Endocrine Disruption : Some studies suggest that fluorinated alkyl substances (PFAS), including 1-Bromo-8H-perfluorooctane, may exhibit endocrine-disrupting properties. This raises concerns about their effects on hormonal systems in wildlife and potentially humans .

- Reactivity with Biological Systems : Interaction studies have shown that the compound can react with various biological molecules, leading to alterations in cellular processes and potential cytotoxic effects .

Toxicological Data

The following table summarizes key toxicological data associated with 1-Bromo-8H-perfluorooctane and related compounds:

Case Study 1: Aquatic Toxicity

A study conducted on the effects of 1-Bromo-8H-perfluorooctane on zebrafish (Danio rerio) revealed that exposure to sub-lethal concentrations led to developmental abnormalities and altered behavior. The study highlighted the need for further investigation into the long-term impacts of exposure on aquatic ecosystems .

Case Study 2: Endocrine Disruption

Research examining the endocrine-disrupting potential of various PFAS found that 1-Bromo-8H-perfluorooctane significantly inhibited the activity of estrogen receptors in vitro. This suggests a potential risk for reproductive health in exposed populations .

属性

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HBrF16/c9-8(24,25)7(22,23)6(20,21)5(18,19)4(16,17)3(14,15)2(12,13)1(10)11/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSCPXNERANHQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HBrF16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10530520 | |

| Record name | 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10530520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89740-38-5 | |

| Record name | 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10530520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。